molecular formula C5H5ClF3N3 B3005755 4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole CAS No. 2169203-94-3

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole

Cat. No. B3005755
CAS RN: 2169203-94-3
M. Wt: 199.56
InChI Key: QIUWUMURKIVNEN-UHFFFAOYSA-N
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Description

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves a number of cyclocondensation reactions. The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .


Molecular Structure Analysis

The molecular structure of trifluoromethyl compounds is thought to contribute to their unique physicochemical properties. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and properties of the molecule .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Physical And Chemical Properties Analysis

The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and properties of the molecule . These unique properties of fluorine mean that substitution with a trifluoromethyl group can significantly alter the properties of a compound .

Scientific Research Applications

Anti-Cancer Activity

The trifluoromethyl group in this compound has been studied for its potential to enhance anti-cancer activity. Research has shown that molecules with the trifluoromethyl group can exhibit significant anti-cancer properties against various cell lines. For instance, derivatives of 4-(trifluoromethyl)isoxazoles have been synthesized and evaluated for their effectiveness against breast cancer cell lines, showing promising results .

Pharmaceutical Development

The presence of a trifluoromethyl group in pharmaceuticals can improve the drug’s metabolic stability, bioavailability, and binding affinity. The compound could serve as a precursor in the synthesis of trifluoromethylated pharmaceuticals, which are increasingly important in the development of new medications .

Agrochemical Formulation

In agrochemistry, the trifluoromethyl group is known to impart desirable properties to pesticides and herbicides, such as increased potency and longer-lasting effects. The subject compound could be utilized in the design and synthesis of new agrochemicals that benefit from the inclusion of the trifluoromethyl group .

Material Science

Materials containing the trifluoromethyl group can exhibit unique properties like increased chemical resistance and thermal stability. This makes the compound a valuable building block in creating advanced materials for various industrial applications .

Radical Trifluoromethylation Reactions

The compound can act as a reagent in radical trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group into organic molecules. This reaction is vital for creating compounds with enhanced pharmacological or agrochemical properties .

FDA-Approved Drug Research

Compounds with the trifluoromethyl group, like the one , are components of several FDA-approved drugs. Research into these compounds can lead to the discovery of new drugs with improved efficacy for treating various diseases and disorders .

Safety and Hazards

Safety data sheets for related compounds suggest that trifluoromethyl compounds can be hazardous. They may be flammable, cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .

properties

IUPAC Name

4-(chloromethyl)-1-methyl-5-(trifluoromethyl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF3N3/c1-12-4(5(7,8)9)3(2-6)10-11-12/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUWUMURKIVNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole

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